

Application Notes and Protocols for 6-Methoxykaempferol 3-O-rutinoside

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Compound of Interest

Compound Name: 6-Methoxykaempferol 3-O-rutinoside

Cat. No.: B600579

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activities of **6-Methoxykaempferol 3-O-rutinoside**, a flavonoid glycoside with potential therapeutic applications. The described assays are designed to assess its cytotoxic, anti-inflammatory, and antioxidant properties, as well as its effects on key cellular signaling pathways.

Biological Activities and Potential Applications

6-Methoxykaempferol 3-O-rutinoside is a natural flavonoid that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.^[1] Its mechanism of action is believed to involve the modulation of several key signaling pathways, such as the PI3K/Akt and MAPK pathways, and the inhibition of pro-inflammatory mediators.^[1] The methoxy group at the 6-position is suggested to enhance its solubility and bioactivity.^[1]

Anti-Inflammatory Activity: This compound has been shown to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α).^[1] A unique anti-inflammatory mechanism involves its direct binding to Vascular Endothelial Growth Factor C (VEGF-C), which interferes with the TLR4-NF- κ B pathway.^[1]

Anticancer Properties: Research indicates that **6-Methoxykaempferol 3-O-rutinoside** can induce apoptosis and inhibit cell proliferation in cancer cells, potentially through the modulation

of the PI3K/Akt and MAPK signaling pathways.[1] The presence of the methoxy group may enhance its cytotoxic effects compared to its non-methoxylated analogue, kaempferol 3-O-rutinoside.[1]

Antioxidant Effects: The compound exhibits antioxidant activity by scavenging free radicals, which helps to mitigate oxidative stress.[1]

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of **6-Methoxykaempferol 3-O-rutinoside** and its close structural analog, Kaempferol 3-O-rutinoside. Note: Specific IC50 values for **6-Methoxykaempferol 3-O-rutinoside** are not widely available in the reviewed literature. The data for Kaempferol 3-O-rutinoside is provided as a reference for a closely related compound.

Table 1: Cytotoxicity Data

Compound	Cell Line	Assay	IC50	Citation
6-Methoxykaempferol 3-O-rutinoside analog (Quercetin 3-O-rutinoside with a methoxy group)	SL cells	Cytotoxicity Assay	4.4 mg/L	[1]
Kaempferol 3-O-rutinoside	HepG2 (Human Liver Cancer)	MTT Assay	> 100 µM	
Kaempferol 3-O-rutinoside	MCF-7 (Human Breast Cancer)	MTT Assay	> 100 µM	

Table 2: Anti-inflammatory Activity Data

Compound	Cell Line	Assay	Endpoint	IC50 / Inhibition	Citation
Kaempferol 3-O-rutinoside	RAW 264.7	Nitric Oxide Production	NO Inhibition	Not explicitly stated, but inhibition was observed	[2]
Kaempferol 3-O-rutinoside	RAW 264.7	Cytokine Production	TNF- α , IL-6 Inhibition	Downregulation observed	[2]
Kaempferol Glycosides	RAW 264.7	Nitric Oxide Production	NO Inhibition	IC50: 42.8 - 44.8 μ g/mL	[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of **6-Methoxykaempferol 3-O-rutinoside** on the viability of cancer cell lines.

Materials:

- Target cancer cell lines (e.g., HepG2, MCF-7)
- **6-Methoxykaempferol 3-O-rutinoside**
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **6-Methoxykaempferol 3-O-rutinoside** in culture medium. Replace the existing medium with 100 μL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation: Incubate the plates for 24, 48, or 72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C .
- Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).



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MTT Assay Experimental Workflow

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the ability of **6-Methoxykaempferol 3-O-rutinoside** to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

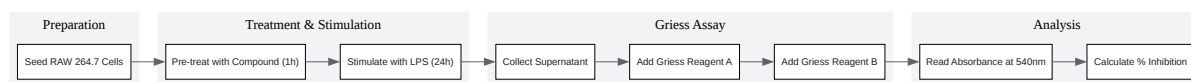
Materials:

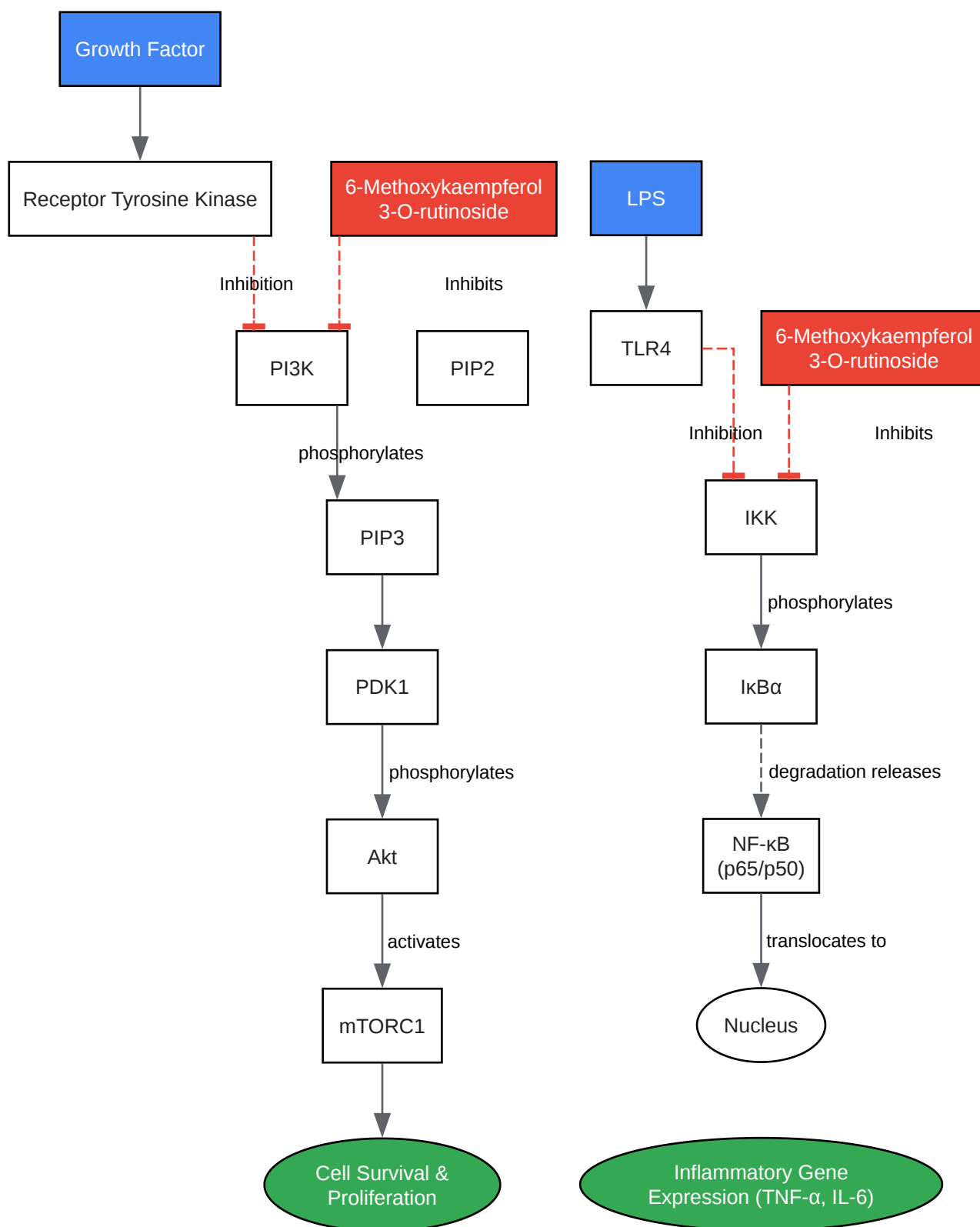
- RAW 264.7 murine macrophage cell line
- **6-Methoxykaempferol 3-O-rutinoside**
- DMEM with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of **6-Methoxykaempferol 3-O-rutinoside** for 1 hour.
- Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control and incubate for 24 hours.
- Griess Assay:

- Transfer 50 μ L of the cell culture supernatant to a new 96-well plate.
- Add 50 μ L of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 μ L of Griess Reagent Part B and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.





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